3,3'-Dimethoxy-4''-fluorotrityl alcohol
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Overview
Description
3,3’-Dimethoxy-4’'-fluorotrityl alcohol: is an organic compound with the molecular formula C21H19FO3 It is characterized by the presence of two methoxy groups and a fluorine atom attached to a trityl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxybenzophenone and fluorobenzene.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 3,3’-dimethoxybenzophenone to form the corresponding alcohol.
Fluorination: The alcohol is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,3’-Dimethoxy-4’'-fluorotrityl alcohol.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-4’'-fluorotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3,3’-Dimethoxy-4’'-fluorotrityl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxytrityl alcohol: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorotrityl alcohol: Lacks the methoxy groups, affecting its reactivity and applications.
3,3’-Dimethoxy-4’'-chlorotrityl alcohol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
3,3’-Dimethoxy-4’'-fluorotrityl alcohol is unique due to the presence of both methoxy and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19FO3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-bis(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19FO3/c1-24-19-7-3-5-16(13-19)21(23,15-9-11-18(22)12-10-15)17-6-4-8-20(14-17)25-2/h3-14,23H,1-2H3 |
InChI Key |
IBGRBNRPXFDQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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